molecular formula C9H9N3O2 B8625233 2-azido-1-(2-methoxyphenyl)ethan-1-one CAS No. 34635-38-6

2-azido-1-(2-methoxyphenyl)ethan-1-one

Cat. No.: B8625233
CAS No.: 34635-38-6
M. Wt: 191.19 g/mol
InChI Key: LYBQLVHZDNTIIM-UHFFFAOYSA-N
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Description

alpha-Azido-2’-methoxyacetophenone: is an organic compound that belongs to the class of azido ketones. These compounds are known for their versatility and wide range of applications in organic synthesis, chemical biology, and materials science. The presence of the azido group (N₃) in the molecule makes it a valuable intermediate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO₂N₃) is used to convert a 2’-aminoacetophenone precursor into the azido compound . This reaction is carried out under mild conditions and is known for its efficiency and high yield.

Industrial Production Methods: Industrial production of alpha-Azido-2’-methoxyacetophenone may involve large-scale diazotransfer reactions or other azidation techniques. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: alpha-Azido-2’-methoxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.

    Cycloaddition Reactions: Copper(I) catalysts and alkynes are commonly used.

    Reduction Reactions: Triphenylphosphine (PPh₃) is a typical reducing agent.

Major Products Formed:

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

alpha-Azido-2’-methoxyacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Azido-2’-methoxyacetophenone involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form triazoles, which are stable and have unique chemical properties . The azido group can also be reduced to an amine, which can further participate in various chemical transformations.

Comparison with Similar Compounds

    alpha-Azidoacetophenone: Lacks the methoxy group but shares similar reactivity.

    alpha-Azido-4’-methoxyacetophenone: Has a methoxy group at the para position instead of the ortho position.

Uniqueness: alpha-Azido-2’-methoxyacetophenone is unique due to the presence of both the azido and methoxy groups, which provide distinct reactivity and make it a valuable intermediate for the synthesis of complex molecules.

Properties

CAS No.

34635-38-6

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-azido-1-(2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9N3O2/c1-14-9-5-3-2-4-7(9)8(13)6-11-12-10/h2-5H,6H2,1H3

InChI Key

LYBQLVHZDNTIIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)CN=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add sodium azide (2.14 g, 32.92 mmol) to a solution of 2-bromo-2′-methoxyacetophenone (5.01 g, 21.87 mmol) in 75 ml of DMSO. Stir the mixture at ambient temperature for 18 hours and dilute it with 250 ml of water. Extract the mixture with ether (3×). Dry the combined organic layers with MgSO4. Filter off the drying agent and concentrate in vacuo to afford 3.54 g of 2-azido-1-(2-methoxyphenyl)-ethanone.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

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